molecular formula C6H6N2O2 B13106175 4H-[1,3]dioxino[4,5-d]pyrimidine CAS No. 543673-02-5

4H-[1,3]dioxino[4,5-d]pyrimidine

Cat. No.: B13106175
CAS No.: 543673-02-5
M. Wt: 138.12 g/mol
InChI Key: JEXFNOPDQQERAA-UHFFFAOYSA-N
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Description

4H-[1,3]dioxino[4,5-d]pyrimidine is a heterocyclic compound characterized by a fused ring system containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-[1,3]dioxino[4,5-d]pyrimidine typically involves the condensation of suitable precursors under specific conditions. One common method includes the reaction of Meldrum’s acid with aldehydes and amines in the presence of a catalyst such as ceric ammonium nitrate (CAN). This reaction proceeds via a one-pot Biginelli reaction, yielding substituted derivatives of this compound .

Industrial Production Methods

the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

4H-[1,3]dioxino[4,5-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4H-[1,3]dioxino[4,5-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4H-[1,3]dioxino[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

4H-[1,3]dioxino[4,5-d]pyrimidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure, which imparts unique electronic and steric properties, making it valuable for various applications .

Properties

CAS No.

543673-02-5

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

4H-[1,3]dioxino[4,5-d]pyrimidine

InChI

InChI=1S/C6H6N2O2/c1-5-2-9-4-10-6(5)8-3-7-1/h1,3H,2,4H2

InChI Key

JEXFNOPDQQERAA-UHFFFAOYSA-N

Canonical SMILES

C1C2=CN=CN=C2OCO1

Origin of Product

United States

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